3-bromo-1,5-dimethylpyrazole;hydrobromide
Description
Significance of Pyrazole (B372694) Scaffold in Chemical Science
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This is attributed to its ability to serve as a versatile framework in the development of a wide array of compounds with diverse pharmacological activities. nih.govslideshare.netpharmaguideline.com The unique electronic properties of the pyrazole ring, arising from the presence of two nitrogen atoms, allow for a range of chemical modifications, making it an attractive building block in synthetic chemistry. pharmaguideline.commdpi.com
The acidic pyrrole-like nitrogen and the basic pyridine-like nitrogen within the pyrazole ring contribute to its ability to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for molecular recognition in biological systems. pharmaguideline.com This structural feature, combined with its aromaticity and planarity, allows pyrazole-containing compounds to bind to a variety of biological targets with high affinity and selectivity. Consequently, the pyrazole nucleus is a key component in numerous FDA-approved drugs, spanning therapeutic areas such as anti-inflammatory, anticancer, and anticoagulant treatments. mdpi.com
In addition to medicinal chemistry, the pyrazole scaffold is instrumental in coordination chemistry, where it forms the basis for a variety of ligands. atamanchemicals.com The ability of the nitrogen atoms to coordinate with metal ions has led to the development of numerous catalysts and materials with unique electronic and magnetic properties.
Overview of Halogenated Heterocycles in Synthetic and Medicinal Chemistry Research
The incorporation of halogen atoms into heterocyclic compounds is a widely employed strategy in both synthetic and medicinal chemistry research. Halogenation can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The introduction of a halogen, such as bromine, can lead to enhanced membrane permeability, which is particularly advantageous for drugs targeting the central nervous system. mdpi.com
In medicinal chemistry, the specific placement of a halogen atom can lead to more potent and selective drugs. nist.gov The halogen can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, blocking a site of metabolism with a halogen can increase the half-life of a drug, improving its pharmacokinetic profile. mdpi.com
Specific Focus on 3-Bromo-1,5-Dimethylpyrazole Hydrobromide within the Pyrazole Class
Within the broad class of brominated pyrazoles, 3-bromo-1,5-dimethylpyrazole hydrobromide stands out as a noteworthy compound in academic research. This compound exists as a salt, formed from the basic 3-bromo-1,5-dimethylpyrazole and hydrogen bromide. The pyrazole ring, being basic, readily forms salts with inorganic acids. slideshare.net
The structure of 3-bromo-1,5-dimethylpyrazole features a bromine atom at the 3-position and two methyl groups at the 1 and 5-positions of the pyrazole ring. cymitquimica.comnih.gov The presence of the bromine atom at a carbon adjacent to a nitrogen atom influences the electronic distribution within the ring and provides a reactive site for further chemical transformations. cymitquimica.com The methyl groups at the 1 and 5-positions contribute to the steric and electronic properties of the molecule.
The hydrobromide salt form is often utilized to improve the handling and solubility characteristics of the parent compound. In solution, the compound exists as the 3-bromo-1,5-dimethylpyrazolium cation and the bromide anion. The reactivity of this salt is primarily dictated by the electrophilic nature of the pyrazolium (B1228807) ring and the potential for the bromine atom to participate in various reactions. Academic research involving this specific compound often explores its utility as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties of 3-bromo-1,5-dimethylpyrazole
| Property | Value | Source |
| Molecular Formula | C5H7BrN2 | nih.gov |
| Molecular Weight | 175.03 g/mol | nih.gov |
| IUPAC Name | 3-bromo-1,5-dimethylpyrazole | nih.gov |
| CAS Number | 5744-80-9 | nih.gov |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |
Synthesis and Reactivity
The synthesis of 3-bromo-1,5-dimethylpyrazole can be achieved through various synthetic routes, often involving the bromination of a pre-formed pyrazole ring. One common approach is the electrophilic bromination of 1,5-dimethylpyrazole (B184060). The regioselectivity of the bromination is influenced by the directing effects of the substituents on the pyrazole ring.
The reactivity of 3-bromo-1,5-dimethylpyrazole is characterized by the presence of the bromine atom, which can be displaced in nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a variety of functional groups at the 3-position of the pyrazole ring. Furthermore, the compound can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.
The hydrobromide salt, being acidic, can be neutralized to the free base form for subsequent reactions. The pyrazolium cation itself can influence the reactivity of the molecule, potentially activating the ring towards certain transformations.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-3-5(6)7-8(4)2;/h3H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQFUFCKLKXXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1669415-86-4 | |
| Record name | 1H-Pyrazole, 3-bromo-1,5-dimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1669415-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Synthesis of 3-Bromo-1,5-Dimethylpyrazole
The preparation of 3-halopyrazoles, such as 3-bromo-1,5-dimethylpyrazole, can be approached through several strategic pathways. These include direct electrophilic bromination, dehydroxyhalogenation of 3-hydroxypyrazoles, and the diazotization of 3-aminopyrazoles, commonly known as the Sandmeyer reaction. acs.org
Direct bromination of a pyrazole (B372694) ring is a common method for introducing a bromine atom. However, the position of bromination is highly dependent on the substituents present on the ring.
A variety of reagents and conditions have been developed for the electrophilic bromination of aromatic compounds, including pyrazoles. nih.gov Elemental bromine (Br₂) and N-bromosuccinimide (NBS) are among the most common brominating agents. beilstein-archives.orgpublishatcj.com These reactions are typically carried out in non-aqueous media such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄). nih.gov In some cases, the use of additives like oxidizing agents or Lewis acids is necessary, although these methods can have drawbacks such as the use of toxic reagents and the generation of hazardous byproducts like hydrogen bromide (HBr). nih.gov A milder and more selective reagent for electrophilic aromatic bromination is bromodimethylsulfonium bromide, which can be generated in situ from dimethyl sulfoxide (B87167) (DMSO) and aqueous hydrobromic acid. organic-chemistry.org
Table 1: Common Electrophilic Bromination Reagents and Conditions
| Reagent | Typical Conditions | Reference |
| N-Bromosuccinimide (NBS) | CCl₄ or H₂O, 20–25 °C | nih.gov |
| Bromine (Br₂) | CH₂Cl₂, CHCl₃, or CCl₄, 20–25 °C | nih.gov |
| Bromodimethylsulfonium bromide | In situ generation with DMSO and HBr | organic-chemistry.org |
| LiBr with BF₃⋅Et₂O | Aerobic conditions, mild | nih.gov |
The regioselectivity of electrophilic substitution on the pyrazole ring is a critical factor. For pyrazoles, electrophilic attack readily occurs at the C-4 position. publishatcj.com In N-alkylated pyrazoles, this preference for the 4-position is well-established. publishatcj.comresearchgate.net Therefore, direct bromination of 1,5-dimethylpyrazole (B184060) would be expected to predominantly yield 4-bromo-1,5-dimethylpyrazole.
To achieve substitution at the 3-position via direct bromination, the 4-position must typically be blocked by another substituent. acs.org An alternative approach involves the halogenation of N-substituted pyrazole anions or the dehydroxyhalogenation of 3/5-hydroxypyrazoles. researchgate.net Given these regiochemical considerations, direct bromination of 1,5-dimethylpyrazole is generally not a viable route for the synthesis of 3-bromo-1,5-dimethylpyrazole.
Ring annulation, or the construction of the pyrazole ring from acyclic precursors, offers a powerful strategy for controlling the substitution pattern. The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a foundational method. chemicalbook.comorgsyn.orggoogle.comtsijournals.comtsijournals.com
For the synthesis of 3-bromo-1,5-dimethylpyrazole, a modified ring annulation approach would be necessary. This could involve the use of a brominated 1,3-dicarbonyl equivalent which, upon reaction with methylhydrazine, would yield the desired 3-bromo-substituted pyrazole. Another strategy involves the [3+2] cycloaddition of a diazo compound with a brominated alkyne surrogate. organic-chemistry.orgthieme.deresearchgate.net For example, a regioselective 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals can provide 3,5-disubstituted pyrazoles. organic-chemistry.orgthieme.de
A scalable, "Sandmeyer-free" approach has been developed starting from methyl crotonate and methyl hydrazine, which proceeds through a condensation, bromination, and oxidation sequence to yield N-methyl-3-bromo-5-methyl pyrazole. acs.orgacs.org
Electrochemical methods offer an alternative for the halogenation of pyrazoles. The electrosynthesis of 4-bromosubstituted pyrazoles has been achieved with high yields by the bromination of the initial pyrazoles on a platinum anode in aqueous sodium bromide (NaBr) solutions. organic-chemistry.orgresearchgate.net Donor substituents, such as methyl groups, have been shown to promote the bromination process. organic-chemistry.orgresearchgate.net However, this method also exhibits a strong preference for substitution at the 4-position. For instance, the electrosynthesis starting from 1,5-dimethylpyrazole yields the 4-bromo derivative. organic-chemistry.orgresearchgate.net
Direct Bromination of 1,5-Dimethylpyrazole Precursors
Formation and Characterization of the Hydrobromide Salt
The hydrobromide salt of 3-bromo-1,5-dimethylpyrazole can be formed by treating the free base with hydrobromic acid. The formation of hydrohalide salts of pyrazole derivatives is a common procedure, often used to improve the handling and storage of the compound. acs.org The existence of 3-bromo-1,5-dimethyl-1H-pyrazole hydrobromide is confirmed in chemical databases. nih.gov
The characterization of the hydrobromide salt would involve standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the cation. In the ¹H NMR spectrum of a pyrazole hydrochloride salt, the protonation of the "pyridine-like" nitrogen atom of the pyrazole ring can be confirmed by characteristic signals. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the pyrazole ring and the N-H bond of the pyrazolium (B1228807) cation. The IR spectra of pyrazole derivatives typically show a characteristic C=N stretching band. tsijournals.com
Mass Spectrometry (MS): This technique would be used to determine the mass-to-charge ratio of the parent molecule.
Elemental Analysis: To confirm the empirical formula of the salt.
In a scalable process for a similar compound, N-methyl-3-bromo-5-methyl pyrazole, the hydrobromide salt was prepared by the addition of HBr in isopropanol (B130326) (IPA) to the pyrazoline precursor, which upon oxidation yielded the final product. acs.org
Protonation Chemistry of Pyrazole Nitrogen Atoms
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which are fundamental to its chemical reactivity. These nitrogen atoms exhibit different electronic characteristics: one is a "pyrrole-like" nitrogen (N1) and the other is a "pyridine-like" nitrogen (N2). organic-chemistry.org In N-unsubstituted pyrazoles, the molecule possesses amphoteric properties, capable of acting as both an acid and a base. researchgate.netnih.gov The pyrrole-like nitrogen can be deprotonated, while the pyridine-like nitrogen, with its lone pair of electrons not involved in the aromatic system, is basic and readily accepts a proton. organic-chemistry.orgresearchgate.netnih.gov
Table 1: Properties of Pyrazole Nitrogen Atoms in 3-bromo-1,5-dimethylpyrazole
| Nitrogen Atom | Position | Hybridization | Character | Role in Protonation |
|---|---|---|---|---|
| N1 | 1 | sp² | Pyrrole-like (tertiary amine) | Blocked by methyl substitution |
Reaction Conditions for Hydrobromide Formation
The formation of 3-bromo-1,5-dimethylpyrazole;hydrobromide is an acid-base reaction where the basic N2 atom of the pyrazole derivative is protonated by hydrobromic acid. Pyrazoles are generally considered weak bases and readily form salts with strong inorganic acids. google.com The synthesis can be performed under various conditions, typically involving the reaction of the free base with HBr in a suitable solvent.
A common method involves dissolving the 3-bromo-1,5-dimethylpyrazole free base in an appropriate organic solvent, followed by the addition of a hydrobromic acid solution. nih.govgoogle.com The choice of solvent is critical; it should dissolve the starting pyrazole base but afford low solubility for the resulting hydrobromide salt, thereby facilitating its precipitation or crystallization. google.com Solvents such as dichloromethane, diethyl ether, or acetone (B3395972) are often employed for the salification of nitrogen-containing heterocyclic bases. nih.govgoogle.com The reaction is typically carried out by adding a solution of HBr (e.g., concentrated aqueous HBr or HBr in an organic solvent like acetic acid) to the pyrazole solution and stirring at room temperature. nih.govresearchgate.net In some preparations of similar pyrazolium salts, the mixture is stirred for several hours to ensure complete reaction. nih.gov Alternatively, a solid-gas phase reaction, reacting the solid pyrazole with hydrogen bromide gas, could also be a viable method for preparing the salt, analogous to the preparation of pyrazolium chloride using HCl gas. nih.gov
Table 2: Typical Reaction Conditions for Pyrazole Hydrobromide Formation
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Reactants | 3-bromo-1,5-dimethylpyrazole | The basic starting material. |
| Hydrobromic Acid (HBr) | Can be used as an aqueous solution (e.g., 48%) or as a solution in an organic solvent. researchgate.net | |
| Solvent | Dichloromethane, Diethyl ether, Acetone | Selected for solubility of the pyrazole base and insolubility of the pyrazolium salt. nih.govgoogle.com |
| Temperature | Room Temperature to Cooled | The reaction is typically exothermic; cooling may be used to control the reaction and promote crystallization. |
| Reaction Time | Varies (e.g., 1-5 hours) | Stirring ensures complete mixing and reaction to maximize salt formation. nih.gov |
| Isolation | Filtration | The precipitated solid salt is separated from the solvent by filtration. nih.gov |
Optimization of Salt Synthesis and Purity
Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity of the final product. A key strategy for purifying pyrazoles is their conversion to acid addition salts, which can be easily crystallized, thereby separating them from non-basic impurities. google.com
A crucial parameter is the stoichiometry of the reactants. At least an equimolar amount of hydrobromic acid should be used to ensure complete conversion of the pyrazole base to its salt. google.com A slight excess of the acid may be used, but large excesses should be avoided to prevent contamination of the final product.
The selection of the solvent system is paramount for both the reaction and the subsequent purification. An ideal solvent for crystallization allows the salt to be soluble at an elevated temperature but sparingly soluble at a lower temperature, enabling high recovery upon cooling. google.com Common solvents for this purpose include alcohols like ethanol (B145695) or isopropanol, and ketones like acetone. google.com The process often involves dissolving the crude salt in a minimal amount of the hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals. To further increase the yield, the solution can be cooled to significantly low temperatures (e.g., -18 °C). nih.gov
Purification of the isolated salt is typically achieved by washing the filtered crystals with a cold, non-polar solvent (such as cold diethyl ether or petroleum ether) to remove residual starting materials and other soluble impurities. orgsyn.org If necessary, further purification can be achieved by recrystallization. The purity of the final product can be assessed by its melting point and spectroscopic analysis. Proper drying of the salt, for instance in a vacuum desiccator, is the final step to remove any residual solvent. orgsyn.org
Table 3: Parameters for Optimization of Pyrazole Salt Synthesis and Purity
| Parameter | Method | Desired Outcome |
|---|---|---|
| Stoichiometry | Use of at least equimolar HBr | Ensures complete protonation of the pyrazole base. google.com |
| Solvent Selection | Choose a solvent where the salt is poorly soluble (for precipitation) or has temperature-dependent solubility (for recrystallization). | High yield and efficient separation from impurities. google.com |
| Temperature Control | Cooling the reaction mixture post-reaction. | Maximizes precipitation/crystallization of the salt from the solution. nih.gov |
| Isolation Technique | Filtration followed by washing with a cold, non-polar solvent. | Removes unreacted starting materials and soluble by-products. orgsyn.org |
| Final Purification | Recrystallization from a suitable solvent (e.g., ethanol, acetone). | Achieves high purity of the final crystalline salt. google.comorgsyn.org |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Bromine Moiety
The bromine atom at the 3-position of the pyrazole (B372694) ring is a key functional group that governs a wide range of transformations. Its reactivity is primarily centered around its ability to be substituted by nucleophiles, undergo removal through reduction, or act as a leaving group in various derivatization reactions.
Nucleophilic Substitution Reactions
The bromine atom on the pyrazole ring can be displaced by a variety of nucleophiles. cymitquimica.com While direct nucleophilic aromatic substitution on electron-rich aromatic systems can be challenging, the presence of the two nitrogen atoms in the pyrazole ring modifies its electronic properties, facilitating such reactions.
One of the most significant applications of nucleophilic substitution on brominated pyrazoles is in the formation of new carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides with amines in the presence of a palladium catalyst. prepchem.comnih.gov This reaction is a powerful tool for the synthesis of N-arylpyrazoles. The general reaction involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. prepchem.com
| Reactants | Catalyst System | Product | Reference |
| 3-bromo-1,5-dimethylpyrazole, Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | N-phenyl-1,5-dimethyl-1H-pyrazol-3-amine | prepchem.com |
| 3-bromo-1,5-dimethylpyrazole, Substituted Anilines | Pd₂(dba)₃, Ligand, Base | N-aryl-1,5-dimethyl-1H-pyrazol-3-amine | acs.org |
This table illustrates representative Buchwald-Hartwig amination reactions, a key type of nucleophilic substitution.
Reductive Debromination Studies
The removal of the bromine atom from the pyrazole ring can be achieved through reductive debromination. This process can be accomplished using various reducing agents, including catalytic hydrogenation and metal hydrides.
Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). libretexts.orgyoutube.comyoutube.com This method is widely used for the reduction of various functional groups, including the cleavage of carbon-halogen bonds. The reaction proceeds by the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.
Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of aryl halides. chem-station.comslideshare.netlibretexts.orgslideshare.netchadsprep.com The reactivity of these reagents can be modulated by the choice of solvent and temperature.
| Starting Material | Reagent(s) | Product | Reference |
| 3-bromo-1,5-dimethylpyrazole | H₂, Pd/C | 1,5-dimethylpyrazole (B184060) | libretexts.org |
| 3-bromo-1,5-dimethylpyrazole | LiAlH₄ | 1,5-dimethylpyrazole | chem-station.com |
This table presents common methods for the reductive debromination of 3-bromo-1,5-dimethylpyrazole.
Role as a Leaving Group in Derivatization
The bromine atom in 3-bromo-1,5-dimethylpyrazole serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. cymitquimica.comchemicalbook.com This method is widely used to form biaryl linkages. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product. chemicalbook.com
Heck Reaction: The Heck reaction couples the bromopyrazole with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is a versatile method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to give the product and regenerate the catalyst. nih.gov
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-aryl-1,5-dimethylpyrazole | cymitquimica.com |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-alkenyl-1,5-dimethylpyrazole | nih.gov |
This table summarizes key palladium-catalyzed cross-coupling reactions where the bromine atom acts as a leaving group.
Reactivity of the Pyrazole Ring System
The pyrazole ring in 3-bromo-1,5-dimethylpyrazole is an aromatic system that can undergo various reactions, including electrophilic substitution and alkylation. The presence of the two nitrogen atoms and the substituents on the ring influences the regioselectivity and reactivity of these transformations.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, and the pyrazole ring is no exception. The position of substitution on the pyrazole ring is directed by the existing substituents. In the case of 1,5-dimethylpyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. nih.govgoogle.com
Nitration: The introduction of a nitro group onto the pyrazole ring can be achieved using nitrating agents such as nitric acid in the presence of a catalyst. chemicalbook.com For 3,5-dimethylpyrazole (B48361), nitration occurs at the 4-position to yield 3,5-dimethyl-4-nitro-1H-pyrazole. chemicalbook.com It is expected that the nitration of 1,5-dimethylpyrazole would also proceed at the C4 position. nih.gov
Sulfonation: Sulfonation of the pyrazole ring can be accomplished using reagents like chlorosulfonic acid. nih.gov The reaction with 1,3,5-trimethylpyrazole (B15565) has been shown to yield the corresponding pyrazole-4-sulfonic acid. nih.gov Similarly, sulfonation of 1,5-dimethylpyrazole is anticipated to occur at the C4 position.
| Electrophilic Substitution | Reagent | Product | Reference |
| Nitration | HNO₃ | 4-nitro-1,5-dimethylpyrazole | chemicalbook.comnih.gov |
| Sulfonation | ClSO₃H | 1,5-dimethylpyrazole-4-sulfonic acid | nih.gov |
This table outlines representative electrophilic aromatic substitution reactions on the pyrazole nucleus.
Alkylation Reactions of Pyrazoles and their Derivatives
While the nitrogen at the 1-position of the parent pyrazole is readily alkylated, in 3-bromo-1,5-dimethylpyrazole, this position is already occupied by a methyl group. Further alkylation would likely occur on the pyrazole ring itself, although this is less common than N-alkylation. C-alkylation, if it occurs, would be expected at the electron-rich C4 position.
Research on the alkylation of pyrazole derivatives is extensive, with many methods focusing on the introduction of alkyl groups to the nitrogen atoms. cymitquimica.com However, instances of C-alkylation have also been reported, often proceeding under specific conditions.
Cycloaddition Reactions Involving Pyrazole Derivatives
Pyrazole derivatives are capable of participating in various cycloaddition reactions, serving as versatile building blocks in the synthesis of more complex heterocyclic systems. While specific examples involving 3-bromo-1,5-dimethylpyrazole are not extensively documented, the reactivity of related bromo-substituted pyrazoles and other heterocyclic systems provides insight into potential transformations.
One common type of reaction is the [3+2] cycloaddition, a powerful method for constructing five-membered rings. scielo.org.mx For instance, reactions between nitrones and alkenes are a well-established route to isoxazolidines. scielo.org.mx Theoretical studies on the [3+2] cycloaddition of N-methyl-C-3-bromophenyl-nitrone with dimethyl maleate (B1232345) show that such reactions are typically bimolecular and proceed through a concerted, one-step mechanism with an early transition state. scielo.org.mx
In a different context, high-pressure Diels-Alder reactions, a type of [4+2] cycloaddition, have been successfully carried out with bromo-substituted azulenequinones and various dienophiles, yielding [4+2] cycloadducts in good yields. researchgate.net Another relevant study investigated the intramolecular Diels-Alder reaction of N-alkenyl substituted furanyl amides. It was found that incorporating a bromine atom at the 5-position of the furan (B31954) ring significantly accelerated the rate of cycloaddition compared to the unsubstituted version. researchgate.net This rate enhancement is a general trend observed in such systems. researchgate.net
The interaction of 4-bromo-3,5-dimethylpyrazole with 2,3-dibromopropylisothiocyanate leads to the formation of a bromomethyl-substituted 4,5-dihydrothiazole derivative. mdpi.com This transformation involves an initial reaction followed by an intramolecular heterocyclization, which can be considered a type of cycloaddition/cyclization cascade. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref. |
| 4-Bromo-3,5-dimethylpyrazole | 2,3-Dibromopropylisothiocyanate | Intramolecular Heterocyclization | Substituted 4,5-dihydrothiazole | mdpi.com |
| Bromo-substituted furanyl amide | (intramolecular) | Intramolecular [4+2] Diels-Alder | Aza-7-oxabicyclo[2.2.1]heptane | researchgate.net |
| 3-Bromo-1,5-azulenequinone | Dienophile | [4+2] Diels-Alder | Cycloadduct | researchgate.net |
| N-methyl-C-3-bromophenyl-nitrone | Dimethyl maleate | [3+2] Cycloaddition | Isoxazolidine | scielo.org.mx |
Reaction Mechanism Elucidation
The synthesis and derivatization of 3-bromo-1,5-dimethylpyrazole involve several mechanistic steps, starting from the formation of the core pyrazole ring.
Synthesis of the Pyrazole Core: The foundational structure, 3,5-dimethylpyrazole, is classically synthesized via the condensation reaction of acetylacetone (B45752) (2,4-pentanedione) with hydrazine (B178648) (N₂H₄). wikipedia.org The mechanism involves the initial attack of a hydrazine nitrogen atom on one of the carbonyl carbons of acetylacetone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, which, after another dehydration step, yields the stable 3,5-dimethylpyrazole ring. wikipedia.orgorgsyn.org
Bromination: The bromination of the pyrazole ring is an electrophilic substitution reaction. To synthesize a 4-halopyrazole derivative, such as 4-bromo-3,5-dimethylpyrazole, a reagent like N-bromosuccinamide (NBS) in a solvent like carbon tetrachloride is often used. publishatcj.com The mechanism proceeds via the attack of the electron-rich C-4 position of the pyrazole ring on the electrophilic bromine source. For the synthesis of 3-bromo-1,5-dimethylpyrazole, direct bromination of 1,5-dimethylpyrazole would be the analogous pathway, where the bromine atom is directed to the C-3 position. Alternative strategies for creating 3-halopyrazoles include the dehydroxyhalogenation of 3-hydroxypyrazoles using reagents like phosphorus oxybromide, or through a Sandmeyer reaction involving a corresponding amino-pyrazole precursor. researchgate.net
Derivatization and Mechanistic Insights: Further reactions of bromo-dimethylpyrazoles illustrate key mechanistic pathways. In the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole, 4-bromo-3,5-dimethylpyrazole reacts with 2,3-dibromopropylisothiocyanate. mdpi.com The likely mechanism involves the nucleophilic attack of the pyrazole's N-1 nitrogen onto the isothiocyanate carbon, forming a thiourea (B124793) intermediate. This is followed by an intramolecular cyclization where the sulfur atom attacks one of the brominated carbons of the propyl chain, displacing a bromide ion and forming the dihydrothiazole ring. mdpi.com During this process, hydrogen bromide is generated, which can react with unreacted pyrazole to form the hydrobromide salt. mdpi.com The use of a base like triethylamine (B128534) is crucial to neutralize the HBr and drive the reaction to completion, achieving a high yield of the final product. mdpi.com
Another example of derivatization is the N-alkylation of 4-halo-3,5-dimethylpyrazole with 1,2-dichloroethane (B1671644) (DCE) using a phase transfer catalyst like tetrabutylammonium (B224687) chloride (TBAC) in aqueous NaOH. publishatcj.com This reaction proceeds by deprotonation of the pyrazole N-H by the strong base, followed by nucleophilic attack of the resulting pyrazolide anion on the electrophilic carbon of DCE to yield the N-alkylated product. publishatcj.com
| Starting Material | Reagent(s) | Key Intermediate/Process | Product | Ref. |
| Acetylacetone | Hydrazine | Condensation/Dehydration | 3,5-Dimethylpyrazole | wikipedia.org |
| 3,5-Dimethylpyrazole | N-Bromosuccinamide (NBS) | Electrophilic Aromatic Substitution | 4-Bromo-3,5-dimethylpyrazole | publishatcj.com |
| 4-Bromo-3,5-dimethylpyrazole | 2,3-Dibromopropylisothiocyanate | Thiourea intermediate / Intramolecular cyclization | Substituted dihydrothiazole | mdpi.com |
| 4-Halo-3,5-dimethylpyrazole | 1,2-Dichloroethane, NaOH, TBAC | N-alkylation via pyrazolide anion | 1-(2-chloroethyl)-4-halo-3,5-dimethylpyrazole | publishatcj.com |
The kinetics and thermodynamics of reactions involving bromo-substituted pyrazoles are significantly influenced by the presence and position of the bromine atom. While specific kinetic data for 3-bromo-1,5-dimethylpyrazole;hydrobromide are scarce, general principles can be drawn from related systems.
In the intramolecular Diels-Alder cycloaddition of 5-bromo substituted furanyl amides, the presence of the bromine atom leads to a notable rate enhancement compared to the unsubstituted analogue. researchgate.net This kinetic effect can be explained from a thermodynamic standpoint. The acceleration is attributed to an increase in the exothermicity of the reaction. This increased exothermicity leads to a decrease in the activation enthalpy (the energy barrier for the reaction) and simultaneously increases the barrier for the reverse reaction (retro-cycloaddition), thus favoring product formation. researchgate.net The underlying reason for the greater stability of the product is the preference of the electronegative bromine atom to be attached to a more highly substituted (and thus more electropositive) carbon framework in the cycloadduct. researchgate.net
This principle can be extended to other reactions involving 3-bromo-1,5-dimethylpyrazole. The electron-withdrawing nature of the bromine atom can influence the electron density of the pyrazole ring, affecting its nucleophilicity and the stability of reaction intermediates and transition states. For instance, in electrophilic substitution reactions, the bromine atom would be deactivating, making the reaction slower compared to the unsubstituted 1,5-dimethylpyrazole. Conversely, in reactions where the bromo-pyrazole acts as a leaving group or participates in forming a more stable product, its presence can be kinetically and thermodynamically favorable.
| Reaction System | Observation | Thermodynamic/Kinetic Rationale | Ref. |
| Intramolecular Diels-Alder of 5-bromo-furanyl amide | Faster reaction rate compared to unsubstituted version | Increased reaction exothermicity, which lowers the activation enthalpy and increases the barrier to retro-cycloaddition. | researchgate.net |
| General Electrophilic Substitution | Expected slower rate | The bromine atom is an electron-withdrawing group, deactivating the ring towards electrophilic attack. | |
| [3+2] Cycloaddition of a bromo-nitrone | Kinetically controlled reaction | The reaction is accelerated due to the nucleophilic character of the nitrone and the electrophilic character of the alkene, with activation enthalpies in the range of 34-38 kJ/mol. | scielo.org.mx |
Advanced Structural and Spectroscopic Characterization
Single Crystal X-Ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides invaluable insights into the molecular conformation, packing, and intermolecular forces that govern the solid-state structure of 3-bromo-1,5-dimethylpyrazole;hydrobromide.
Intermolecular Interactions, including Hydrogen Bonding Networks
Intermolecular interactions are fundamental to the stability of the crystal lattice. In this compound, a variety of such interactions are expected. The most prominent of these is the hydrogen bonding between the protonated pyrazole (B372694) ring (N-H) and the bromide anion (Br⁻). This N-H···Br hydrogen bond is a strong, charge-assisted interaction that will be a primary determinant of the crystal packing.
Influence of Hydrobromide Counterion on Crystal Structure
The hydrobromide counterion has a profound influence on the crystal structure of 3-bromo-1,5-dimethylpyrazole. The presence of the bromide anion introduces strong ionic interactions and alters the hydrogen bonding landscape compared to the neutral 3-bromo-1,5-dimethylpyrazole molecule. The bromide ion, being a good hydrogen bond acceptor, will organize the protonated pyrazolium (B1228807) cations around it, leading to a distinct crystal packing arrangement.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, advanced NMR techniques provide detailed information about its solution-state conformation and the electronic environment of its constituent atoms.
Elucidation of Solution-State Structures and Dynamics
In solution, molecules are in constant motion, and NMR spectroscopy can provide insights into these dynamic processes. For this compound, proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for initial structural characterization. nih.govrsc.org The chemical shifts of the protons and carbons are sensitive to their local electronic environment.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for determining the spatial proximity of atoms. columbia.edunih.gov By analyzing the cross-peaks in a NOESY spectrum, it is possible to establish through-space interactions between protons, which helps to define the preferred conformation of the molecule in solution. spbu.ru For instance, NOE correlations between the protons of the methyl groups and the pyrazole ring proton can help to ascertain the orientation of the methyl groups relative to the ring. Dynamic processes, such as restricted rotation around single bonds, can also be investigated using variable temperature NMR studies.
Heteronuclear NMR Techniques for Structural Assignments
Heteronuclear NMR techniques, which probe the coupling between different types of nuclei (e.g., ¹H and ¹³C), are crucial for unambiguous structural assignment. libretexts.org The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. acdlabs.comc6h6.org
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings, typically over two or three bonds. youtube.comnih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. acdlabs.com For this compound, HMBC correlations would be expected between the methyl protons and the pyrazole ring carbons, as well as between the pyrazole ring proton and the surrounding carbons. These correlations provide definitive evidence for the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-bromo-1,5-dimethylpyrazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-Br | - | ~95-105 |
| C4-H | ~6.0-6.5 | ~105-115 |
| C5-CH₃ | - | ~140-150 |
| N1-CH₃ | ~3.7-4.2 | ~35-45 |
| C5-CH₃ | ~2.2-2.7 | ~10-15 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The hydrobromide salt will influence the chemical shifts due to protonation.
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for identifying the functional groups and structural features of 3-bromo-1,5-dimethylpyrazole hydrobromide. The analysis focuses on the cationic component, the 3-bromo-1,5-dimethylpyrazolium ion, and its interaction with the bromide counter-ion.
Detailed Infrared (IR) Spectroscopic Investigations
The infrared spectrum of 3-bromo-1,5-dimethylpyrazole hydrobromide is characterized by several key absorption bands that confirm its structure. As a salt, its spectrum is distinct from its free base, "3-bromo-1,5-dimethylpyrazole". The protonation of the pyrazole ring at the N2 position to form a pyrazolium cation introduces new vibrational modes and shifts existing ones.
The most notable feature in the spectrum of the hydrobromide salt is a very broad and intense absorption band typically observed in the 2500–3200 cm⁻¹ region. This band is characteristic of the N-H⁺ stretching vibration involved in a strong hydrogen bond with the bromide anion (N-H⁺⋯Br⁻). The formation of this salt bond is analogous to the quaternization of other nitrogen-containing heterocycles, such as pyridine, which results in significant changes to the IR spectrum. pw.edu.pl
Other significant vibrations include:
C-H Stretching: Aromatic C-H stretching from the pyrazole ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the two methyl groups (N-CH₃ and C-CH₃) are located in the 2850–3000 cm⁻¹ range.
Ring Stretching: Vibrations corresponding to the C=C and C=N bonds of the pyrazole ring are found in the 1400–1650 cm⁻¹ region. These bands confirm the integrity of the heterocyclic core.
Methyl Bending: Asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups give rise to absorptions around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the fingerprint region of the spectrum, typically between 600 and 700 cm⁻¹. orgchemboulder.com The precise position can be influenced by coupling with other vibrations.
The table below summarizes the expected primary IR absorption bands for 3-bromo-1,5-dimethylpyrazole hydrobromide.
| Frequency Range (cm⁻¹) | Vibration Type | Description |
| 2500–3200 | N-H⁺ Stretch | Broad, strong band due to N-H⁺⋯Br⁻ hydrogen bonding. |
| 3000–3100 | Aromatic C-H Stretch | Medium to weak band from the C4-H on the pyrazole ring. |
| 2850–3000 | Aliphatic C-H Stretch | Medium bands from the N-CH₃ and C-CH₃ groups. |
| 1400–1650 | C=C, C=N Ring Stretch | Multiple medium to strong bands from the pyrazolium ring framework. |
| ~1450 / ~1380 | CH₃ Bend | Asymmetric and symmetric bending of the methyl groups. |
| 600–700 | C-Br Stretch | Weak to medium band for the carbon-bromine bond. |
Theoretical Elucidation of IR Band Contours and Hydrogen-Bond Dynamics
The shape and position of IR absorption bands, particularly the N-H⁺ stretching band, are governed by complex dynamic interactions within the crystal lattice. In 3-bromo-1,5-dimethylpyrazole hydrobromide, the dominant interaction is the strong, charge-assisted hydrogen bond between the pyrazolium cation and the bromide anion.
Theoretical models explain that the immense broadening of the N-H⁺ band contour is a direct consequence of the strength of this hydrogen bond. This strong coupling leads to a significant red-shift (lowering of vibrational frequency) compared to a free N-H bond. The dynamics of this interaction mean that the N-H⁺ stretching mode is not isolated but is coupled with low-frequency intermolecular vibrations, such as the N-H⁺⋯Br⁻ stretching and bending modes. This coupling provides an efficient mechanism for vibrational energy relaxation, contributing to the broadening of the spectral line.
Furthermore, Fermi resonance can play a role in shaping the band contour. This phenomenon occurs when a fundamental vibration (like the N-H⁺ stretch) has a similar energy to an overtone or combination band of other vibrations within the molecule. This interaction can lead to a splitting of the absorption into multiple peaks or a complex, broad envelope, a feature observed in other hydrogen-bonded pyrazole systems. nih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable technique for verifying the molecular weight and elemental composition of 3-bromo-1,5-dimethylpyrazole hydrobromide and for deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. testbook.com For 3-bromo-1,5-dimethylpyrazole hydrobromide, analysis by a technique such as electrospray ionization (ESI) would detect the cationic component, [C₅H₈BrN₂]⁺.
The presence of bromine is immediately identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern of two peaks of almost equal intensity separated by two mass units (the M⁺ and M⁺+2 peaks). youtube.com
The theoretical monoisotopic mass of the cation is calculated using the masses of the most abundant isotopes. For [C₅H₈⁷⁹BrN₂]⁺, the exact mass is 174.9871 Da. nih.gov HRMS can measure this value with a precision of a few parts per million (ppm), which is sufficient to confirm the elemental composition C₅H₈BrN₂ and differentiate it from any other formula with the same nominal mass.
| Property | Value |
| Elemental Formula (Cation) | C₅H₈BrN₂⁺ |
| Nominal Mass | 175 Da (for ⁷⁹Br), 177 Da (for ⁸¹Br) |
| Theoretical Monoisotopic Mass ([M]⁺) | 174.9871 Da (for ⁷⁹Br) |
| Theoretical Monoisotopic Mass ([M+2]⁺) | 176.9850 Da (for ⁸¹Br) |
Fragmentation Pathways and Structural Information
In addition to confirming the molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of the 3-bromo-1,5-dimethylpyrazolium cation, [C₅H₈BrN₂]⁺, can be predicted based on the strengths of its chemical bonds.
A plausible fragmentation pathway would involve the following steps:
Loss of Bromine: The most likely initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br). This would result in a stable pyrazolium fragment ion [C₅H₈N₂]⁺ at m/z 95. This peak is expected to be prominent.
Loss of HBr: A rearrangement followed by the elimination of a neutral hydrogen bromide (HBr) molecule from the parent ion would yield a radical cation [C₅H₇N₂]⁺• at m/z 94.
Ring Cleavage: The m/z 95 fragment could undergo further fragmentation through cleavage of the pyrazole ring. A common pathway for N-methylated pyrazoles is the loss of acetonitrile (B52724) (CH₃CN), which would lead to a fragment ion at m/z 54.
The table below outlines the principal expected fragments in the mass spectrum.
| m/z (Nominal) | Proposed Fragment | Neutral Loss |
| 175 / 177 | [C₅H₈BrN₂]⁺ | (Molecular Ion) |
| 95 | [C₅H₈N₂]⁺ | •Br |
| 94 | [C₅H₇N₂]⁺• | HBr |
| 54 | [C₃H₄N]⁺ | •Br, CH₃CN |
This fragmentation pattern provides a structural fingerprint that, combined with HRMS and IR data, allows for the unambiguous confirmation of the compound's identity.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For 3-bromo-1,5-dimethylpyrazole;hydrobromide, these methods could provide deep insights into its intrinsic properties at the atomic level.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and effective method for studying pyrazole (B372694) derivatives. nih.govnih.gov In the absence of direct studies on this compound, a typical DFT analysis would involve the following:
Functional and Basis Set Selection: The choice of functional and basis set is crucial for accuracy. For pyrazole systems, hybrid functionals such as B3LYP are frequently employed in conjunction with Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p). nih.gov These combinations have been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties.
Geometry Optimization: The first step would be to perform a full geometry optimization of the 3-bromo-1,5-dimethylpyrazolium cation and the bromide anion. This process determines the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles.
Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
An illustrative table of calculated electronic properties for a hypothetical pyrazolium (B1228807) cation is presented below.
| Property | Hypothetical Value | Significance |
| Energy of HOMO | -7.2 eV | Relates to the electron-donating ability |
| Energy of LUMO | -1.5 eV | Relates to the electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
| Total Energy | -2580 Hartree | The total electronic energy of the molecule |
DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the experimental characterization of a compound.
Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum (infrared and Raman) can be generated. nih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, N-N stretching, and ring deformation modes. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, compensating for anharmonicity and the limitations of the theoretical model. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when compared to experimental spectra, can help confirm the structure of the molecule.
A hypothetical table of key vibrational modes for the 3-bromo-1,5-dimethylpyrazolium cation is shown below.
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) (Scaled) | Description |
| C-H stretch (methyl) | 2950 - 3050 | Stretching vibrations of the methyl group C-H bonds |
| C=N stretch | 1620 | Stretching vibration of the carbon-nitrogen double bond |
| Pyrazole ring stretch | 1450 - 1550 | In-plane stretching vibrations of the pyrazole ring |
| C-Br stretch | 650 | Stretching vibration of the carbon-bromine bond |
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 3-bromo-1,5-dimethylpyrazole, the primary focus would be on the orientation of the methyl groups relative to the pyrazole ring.
Torsional Scans: A potential energy surface scan can be performed by systematically rotating the methyl groups and calculating the energy at each step. This would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
Relative Stabilities: The relative energies of different stable conformers can be calculated to determine their populations at a given temperature. Studies on other substituted pyrazoles have shown that steric hindrance between substituents plays a significant role in determining the preferred conformation. bohrium.comnih.gov
Below is an illustrative table of the relative energies of different hypothetical conformers.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |
| A | 0° | 2.5 | Less Stable |
| B | 60° | 0.0 | Most Stable |
| C | 120° | 3.0 | Less Stable |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics and interactions with its environment.
MD simulations of this compound could be performed in the gas phase, in a simulated crystal lattice, or in solution. These simulations would track the positions and velocities of all atoms over time, governed by a classical force field.
Structural Fluctuations: MD simulations can reveal how the bond lengths, bond angles, and dihedral angles fluctuate around their equilibrium values at a given temperature.
Interionic Interactions: In a simulation of the hydrobromide salt, the dynamics of the interaction between the 3-bromo-1,5-dimethylpyrazolium cation and the bromide anion could be investigated, including the stability of ion pairs.
The properties and behavior of a charged species like the 3-bromo-1,5-dimethylpyrazolium cation are significantly influenced by the solvent.
Solvation Shell Structure: MD simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal the structure of the solvation shells around the cation and anion. This includes the average number of solvent molecules in the first solvation shell and their preferred orientations.
Hydrogen Bonding: In protic solvents like water or methanol, the formation and dynamics of hydrogen bonds between the solvent and the pyrazolium cation (specifically the N-H group) and the bromide anion can be studied. The presence of such interactions can affect the conformational preferences and spectroscopic properties of the compound. nih.gov Studies on other pyrazolium salts have demonstrated the importance of hydrogen bonding in their solution-phase behavior. nih.gov
Reaction Pathway Modeling
Computational modeling serves as a powerful tool for investigating the complex reaction pathways involved in the synthesis and transformation of heterocyclic compounds like 3-bromo-1,5-dimethylpyrazole. eurasianjournals.com Theoretical studies, primarily employing Density Functional Theory (DFT), allow for the detailed exploration of reaction mechanisms at a molecular level. mdpi.com These methods are crucial for understanding the regioselectivity and efficiency of synthetic routes, such as those developed for N-methyl-3-bromo-5-methyl pyrazole (an alternative name for the target compound). blogspot.comresearchgate.net Two significant synthetic pathways reported for this compound include a Sandmeyer reaction sequence and a more recent approach involving condensation, bromination, and oxidation. blogspot.com Computational modeling can provide invaluable insights into the step-by-step molecular transformations in both processes.
The elucidation of transient structures—transition states and intermediates—is a cornerstone of mechanistic chemistry. Computational methods can map the entire trajectory of a chemical reaction, identifying the high-energy transition states that act as barriers between lower-energy intermediates. nih.gov
For the synthesis of 3-bromo-1,5-dimethylpyrazole, key reaction steps have been identified where computational analysis can clarify the mechanism. One reported synthesis involves a Sandmeyer reaction, starting from 3-amino-1,5-dimethylpyrazole. blogspot.comnih.gov The generally accepted mechanism for Sandmeyer reactions proceeds through the formation of a diazonium salt intermediate. masterorganicchemistry.com Computational studies on similar reactions suggest that a subsequent single-electron transfer from a copper(I) catalyst to the diazonium ion is a critical step, leading to the formation of an aryl radical and the release of nitrogen gas. nih.gov DFT calculations can be used to model the geometry and electronic structure of these key intermediates (the diazonium salt and the pyrazolyl radical) and the transition state associated with the electron transfer and N₂ departure.
A second-generation synthesis route involves the bromination of a pyrazole precursor. blogspot.com The bromination of pyrazole rings is a form of electrophilic substitution. researchgate.net DFT studies can be employed to model the intermediates of this process, such as the sigma complex (also known as the Wheland intermediate), where the bromine atom is attached to the ring, and the positive charge is delocalized across the pyrazole system. The transition states leading to and from this intermediate can be precisely calculated to understand the reaction's kinetics and regioselectivity. The location of the transition states along the reaction coordinate helps to confirm the proposed multi-step nature of the transformation. nih.gov
Below is a table outlining the plausible intermediates and transition states for the key steps in the synthesis of 3-bromo-1,5-dimethylpyrazole that can be investigated using computational chemistry.
| Reaction Pathway Step | Plausible Intermediate | Associated Transition State (TS) |
| Sandmeyer: Diazotization | Diazonium Salt | TS for N-N triple bond formation and water elimination masterorganicchemistry.com |
| Sandmeyer: Bromination | Pyrazolyl Radical | TS for electron transfer from Cu(I) and N₂ loss nih.gov |
| Alternative: Bromination | Sigma Complex (Wheland Intermediate) | TS for electrophilic attack by bromine |
This table is illustrative of the species typically modeled in computational studies of these reaction types.
For the multi-step synthesis of 3-bromo-1,5-dimethylpyrazole, a complete free energy profile would reveal the energy of each intermediate and the height of each energy barrier (transition state). blogspot.com By comparing the activation energies for different potential pathways, chemists can predict which reaction is more likely to occur and identify the rate-limiting step of the entire sequence. For example, in the cycloaddition reactions that form pyrazole rings, DFT calculations have been used to compare the energy profiles of different regio- and stereochemical pathways, explaining the experimentally observed product distribution. mdpi.com
Solvent effects are also a critical component of accurate free energy profiles, as solvent molecules can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction barriers. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the presence of a solvent and provide more realistic energy profiles. nih.gov A hypothetical free energy profile for a two-step reaction sequence, such as the formation and subsequent reaction of an intermediate, would allow for a comparison of the energy barriers for each step, as illustrated in the table below.
| Species | Description | Illustrative Relative Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State for Step 1 | +20.5 |
| Intermediate | Product of Step 1 / Reactant for Step 2 | +5.3 |
| TS2 | Transition State for Step 2 | +15.8 |
| Products | Final Products | -10.2 |
This table provides an illustrative example of the kind of data generated to construct a free energy profile for a chemical transformation. The values are hypothetical and serve to demonstrate the relative energies of stationary points along a reaction coordinate.
By constructing such profiles for the Sandmeyer and alternative synthesis routes, computational chemistry can offer a rationale for the observed yields and reaction conditions, guiding the optimization of scalable processes for producing 3-bromo-1,5-dimethylpyrazole. blogspot.com
Lack of Publicly Available Research on the Coordination Chemistry of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research focusing on the coordination chemistry of the specific compound this compound. The investigation, aimed at gathering data for an article structured around its use as a ligand in metal complexes, its synthesis, characterization, and catalytic applications, yielded no specific results for this particular molecule.
While the search confirmed the existence and commercial availability of 3-bromo-1,5-dimethylpyrazole (CAS No. 5744-80-9), and identified literature on its chemical synthesis, there is a notable absence of published studies detailing its use as a ligand in coordination chemistry.
The broader field of pyrazole derivatives as ligands is well-documented. Research extensively covers the coordination of various substituted pyrazoles to metal centers, detailing their synthesis, coordination modes, crystal structures, and applications in catalysis. Numerous examples exist for related compounds such as 3,5-dimethylpyrazole (B48361) and other brominated pyrazole derivatives. However, the specific electronic and steric effects of the bromine atom at the 3-position combined with methyl groups at the 1 and 5-positions on the coordination behavior of this particular pyrazole have not been explored in the available literature.
Consequently, information regarding the synthesis and characterization of its metal complexes, specific coordination modes, binding sites, and the crystal structures of any such complexes is not present in the public domain. Similarly, there are no reports on the exploration of the catalytic activity of metal complexes derived from 3-bromo-1,5-dimethylpyrazole in organic transformations or investigations into their reaction mechanisms.
Due to this lack of specific scientific data, it is not possible to construct an article on the "Coordination Chemistry of Pyrazole Hydrobromide Ligands" with a sole focus on this compound as stipulated by the requested outline. The foundational research required to describe its behavior as a ligand, the properties of its potential metal complexes, and its applications in catalysis has not been published.
Applications in Organic Synthesis and Material Science Research
Role as a Synthetic Building Block
As a synthetic building block, the compound offers a reliable scaffold upon which more elaborate chemical architectures can be assembled. The reactivity of the bromine atom at the 3-position allows for its strategic replacement in various synthetic transformations.
The 3-bromo-1,5-dimethylpyrazole core is a valuable precursor for a diverse range of advanced heterocyclic systems. The carbon-bromine bond serves as a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds, enabling the fusion or linkage of the pyrazole (B372694) ring to other cyclic systems. Research has demonstrated that brominated pyrazoles are effective starting materials for synthesizing more complex molecules with potential biological and pharmaceutical relevance. tsijournals.com
For instance, synthetic pathways starting from related brominated pyrazoles have been developed to produce complex heterocyclic structures. These methods underscore the versatility of the bromo-pyrazole moiety in modern synthetic chemistry. mdpi.comresearchgate.net The introduction of halogen substituents is a recognized strategy for amplifying therapeutic effects by increasing the lipophilicity of molecules, which aids their transport across biological membranes. mdpi.com
Interactive Data Table: Examples of Heterocyclic Systems Derived from Bromo-Pyrazole Precursors
| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |
| Bromo-pyrazole | Thiazole (B1198619) Derivatives | Cyclization with thioamides or isothiocyanates | mdpi.comresearchgate.net |
| Bromo-pyrazole | Pyrazolo[1,5-a]pyrimidines | Condensation and cyclization reactions | researchgate.net |
| Bromo-pyrazole | Phthalazine-diones | Condensation with phthalic anhydride (B1165640) derivatives | tsijournals.com |
| 4-Halo-3,5-dimethylpyrazole | Organochalcogenides | Substitution with chalcogen nucleophiles (S, Se, Te) | publishatcj.com |
The role of 3-bromo-1,5-dimethylpyrazole as an intermediate is fundamental to many multi-step synthetic sequences. Its importance is such that scalable processes have been developed for closely related isomers, ensuring its availability for larger-scale applications. researchgate.net The compound is primarily used in reactions where the bromine atom is displaced by a nucleophile or participates in a metal-catalyzed cross-coupling reaction. This allows for the precise introduction of new functional groups onto the pyrazole core.
A notable application is its use in the synthesis of complex substituted pyrazoles, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters, where it serves as a key structural component. researchgate.net These reactions highlight the compound's reliability in building molecular complexity.
Interactive Data Table: Role of 3-Bromo-1,5-dimethylpyrazole as a Synthetic Intermediate
| Reaction Type | Transformation | Significance | Reference |
| Nucleophilic Substitution | The bromine atom is replaced by various nucleophiles (e.g., amines, thiols). | Introduces diverse functional groups onto the pyrazole ring. | |
| Cross-Coupling Reactions | Forms new C-C bonds with boronic acids (Suzuki), alkynes (Sonogashira), etc. | Builds complex molecular frameworks by linking the pyrazole to other organic fragments. | |
| Oxidation/Bromination Sequences | Utilized in sequences starting from materials like methyl crotonate to yield the target intermediate efficiently. | Provides scalable and optimized routes for producing the key intermediate. | researchgate.net |
Use as a Reagent in Organic Reactions
Beyond its role as a structural building block, the potential utility of 3-bromo-1,5-dimethylpyrazole as a reagent in its own right has been considered.
Based on available research, 3-bromo-1,5-dimethylpyrazole is not typically employed as a brominating agent. Its chemical behavior is characterized by the bromine atom acting as a leaving group in substitution and coupling reactions. In these transformations, the pyrazole itself is incorporated into the final product, rather than transferring its bromine atom to another substrate. The C-Br bond is the site of electrophilicity, making the pyrazole ring susceptible to attack by nucleophiles.
While direct evidence for the catalytic activity of 3-bromo-1,5-dimethylpyrazole is limited in the reviewed literature, its parent compound, 3,5-dimethylpyrazole (B48361), exhibits notable catalytic properties. For example, 3,5-dimethylpyrazole can catalyze the sulfonation of acetic anhydride. atamanchemicals.com Furthermore, the 3,5-dimethylpyrazole scaffold is a ubiquitous precursor for ligands, such as tris(pyrazolyl)borates and tris(pyrazolyl)methanes, which are essential in coordination chemistry and metal-based catalysis. atamanchemicals.comwikipedia.org The presence of the electron-withdrawing bromine atom in 3-bromo-1,5-dimethylpyrazole likely alters its electronic properties, potentially diminishing the catalytic capabilities observed in its unbrominated parent compound.
Functionalization for Advanced Materials Research
The reactive nature of the C-Br bond in 3-bromo-1,5-dimethylpyrazole makes it a valuable candidate for functionalization in the development of advanced materials. By using the bromine atom as a chemical handle, the dimethylpyrazole unit can be covalently incorporated into larger molecular systems, such as polymers, or attached to surfaces.
Research on analogous compounds supports this potential. For example, 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole, which also features a reactive bromine, is noted for its utility in creating novel materials like polymers and coatings. Similarly, precursors like 4-halo-3,5-dimethylpyrazole have been used to synthesize organochalcogenide derivatives, which are of interest for their potential applications as organic conductors and semiconducting materials. publishatcj.com This suggests that 3-bromo-1,5-dimethylpyrazole could serve as a starting point for materials with specific electronic or optical properties.
Derivatization for Polymeric or Supramolecular Structures
The construction of well-defined polymeric and supramolecular assemblies is a cornerstone of modern materials science. The unique structural and electronic properties of the pyrazole ring, combined with the reactivity of the bromo-substituent, position 3-bromo-1,5-dimethylpyrazole as a promising candidate for the synthesis of novel functional materials.
While direct polymerization of 3-bromo-1,5-dimethylpyrazole is not extensively documented, its derivatization opens avenues for its incorporation into larger macromolecular structures. The bromine atom at the 3-position is susceptible to displacement through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide array of functional groups, including those bearing polymerizable moieties like vinyl or styryl groups. For instance, tetraaryl pyrazole polymers have been synthesized through the free radical polymerization of styryl-substituted pyrazole monomers, exhibiting aggregation-induced emission enhancement (AIEE), a highly desirable property for various optical applications. rsc.org
Furthermore, the pyrazole core itself is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comacs.orgnih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. Although research on coordination polymers specifically utilizing 3-bromo-1,5-dimethylpyrazole is limited, studies on related pyrazole derivatives demonstrate the feasibility of this approach. For example, coordination polymers based on methylenebis(3,5-dimethylpyrazole) have been successfully synthesized, forming diverse structural motifs. nih.gov The presence of the bromo-substituent in 3-bromo-1,5-dimethylpyrazole could introduce additional functionality to the resulting coordination polymers, such as post-synthetic modification or the tuning of electronic properties through halogen bonding interactions. chemrxiv.org
Supramolecular assembly through non-covalent interactions is another key area where pyrazole derivatives have shown significant promise. The N-H group of the pyrazole ring (in its tautomeric form or in the protonated hydrobromide salt) can act as a hydrogen bond donor, while the pyridine-type nitrogen atom is a hydrogen bond acceptor. These interactions can direct the self-assembly of molecules into well-ordered structures. For instance, non-coplanar aromatic tetra-1H-pyrazoles have been shown to form diverse supramolecular assemblies through multiple N-H···N hydrogen bonds, leading to materials with interesting crystallization-induced emission (CIE) properties. nih.gov The interplay of hydrogen bonding and potential halogen bonding from the bromine atom in 3-bromo-1,5-dimethylpyrazole hydrobromide could lead to the formation of unique and robust supramolecular architectures.
A summary of potential derivatization strategies for polymeric and supramolecular structures is presented in the table below.
| Derivatization Strategy | Potential Outcome | Relevant Research on Related Compounds |
| Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduction of polymerizable groups (e.g., vinyl, styryl) | Synthesis of tetraaryl pyrazole polymers with AIEE properties. rsc.org |
| Coordination with metal ions | Formation of coordination polymers and MOFs | Construction of coordination polymers from methylenebis(3,5-dimethylpyrazole). rsc.orgmdpi.comacs.orgnih.gov |
| Self-assembly via non-covalent interactions | Formation of ordered supramolecular structures | Supramolecular assembly of tetra-1H-pyrazoles via hydrogen bonding leading to CIE. nih.gov |
Design of Novel Scaffolds for Chemical Sensors or Optoelectronic Devices (if applicable)
The inherent electronic properties of the pyrazole ring make it an attractive scaffold for the development of chemical sensors and optoelectronic materials. The ability to tune these properties through substitution allows for the design of molecules with specific sensing or light-emitting capabilities.
Chemical Sensors:
Pyrazole derivatives have been successfully employed as chemosensors for the detection of various analytes, particularly metal ions. chemrxiv.orgnih.govrsc.org The nitrogen atoms of the pyrazole ring can act as binding sites for metal cations, and this interaction can lead to a change in the photophysical properties of the molecule, such as a shift in absorption or emission spectra, which forms the basis for colorimetric or fluorescent sensing.
Optoelectronic Devices:
The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on materials with high photoluminescence quantum yields and tunable emission colors. Pyrazole derivatives have emerged as promising candidates in this field due to their potential for strong luminescence, particularly through phenomena like aggregation-induced emission (AIE) and crystallization-induced emission (CIE). nih.govrsc.orgnih.gov
N-acyl pyrazole derivatives have been synthesized using eco-friendly methods and have demonstrated solid-state luminescent properties, suggesting their potential application in organic electronics. rsc.orgnih.gov The synthesis of tetraaryl pyrazole polymers exhibiting AIEE further underscores the potential of pyrazole-based materials in this area. rsc.org The bromine atom in 3-bromo-1,5-dimethylpyrazole offers a convenient point for introducing various aromatic or heteroaromatic groups through cross-coupling reactions. This would allow for the systematic tuning of the electronic structure and, consequently, the emission properties of the resulting molecules, paving the way for the design of novel emitters for OLEDs.
The potential applications of 3-bromo-1,5-dimethylpyrazole derivatives in sensing and optoelectronics are summarized in the table below.
| Application Area | Design Principle | Relevant Research on Related Compounds |
| Chemical Sensors | Coordination of pyrazole nitrogens with analytes, leading to a detectable signal change. | Pyrazole-based chemosensors for metal ion detection. chemrxiv.orgnih.govrsc.org |
| Optoelectronic Devices | Incorporation into molecules with high quantum yields and tunable emission via AIE or CIE. | Luminescent N-acyl pyrazoles and AIEE-active tetraaryl pyrazole polymers. rsc.orgnih.govrsc.orgnih.gov |
Biomolecular Interaction Mechanisms Mechanism Focused, Non Clinical
Investigation of Molecular Interactions with Biological Targets
The pyrazole (B372694) scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets through diverse mechanisms.
Studies on Enzyme Inhibition Mechanisms
Pyrazole derivatives have been extensively studied as inhibitors of various enzymes, often through competitive binding at the active site. The nature and position of substituents on the pyrazole ring play a critical role in determining the potency and selectivity of inhibition.
For instance, a series of 3,4,5-substituted pyrazoles has been investigated as inhibitors of meprin α and meprin β, which are zinc metalloproteases involved in inflammation and fibrosis. nih.gov Structure-activity relationship (SAR) studies on these pyrazole derivatives revealed that the substituents at positions 3 and 5 are likely to interact with the S1 and S1' pockets of the enzymes. nih.gov The inhibitory activities of some of these compounds against meprin α are presented in Table 1.
Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against Meprin α
| Compound | R1 | R2 | IC50 (nM) for Meprin α |
|---|---|---|---|
| 7a | Phenyl | Phenyl | 180 |
| 14a | Methyl | Phenyl | >10000 |
| 14b | Benzyl | Phenyl | 1300 |
| 14c | Cyclopentyl | Phenyl | 230 |
Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov
Furthermore, other pyrazole derivatives have been identified as inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov The inhibition of such kinases often involves the pyrazole core acting as a scaffold to present substituents that form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. A study on pyrazole-based hybrids identified compounds with significant VEGFR-2 inhibitory activity, with some derivatives showing IC50 values in the nanomolar range. nih.gov
Ligand-Receptor Binding Modalities at a Molecular Level
Substituted pyrazoles have been developed as potent and selective ligands for a variety of receptors, including G-protein coupled receptors (GPCRs). The specific interactions at a molecular level are dictated by the substitution pattern on the pyrazole ring, which influences the compound's ability to fit into the receptor's binding pocket and form stabilizing interactions.
One area of extensive research is the development of pyrazole derivatives as antagonists for the cannabinoid CB1 receptor. nih.gov SAR studies have elucidated the key structural features required for high-affinity binding. These include a p-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The interactions typically involve a combination of hydrophobic interactions with non-polar residues and hydrogen bonding with polar residues within the receptor's transmembrane helices.
Similarly, novel series of 3-(heterocyclylmethyl)pyrazoles have been synthesized and evaluated as selective ligands for the human dopamine (B1211576) D4 receptor, a target for antipsychotic agents. nih.gov These studies highlight the versatility of the pyrazole scaffold in creating ligands with high affinity and selectivity for specific receptor subtypes. The binding is often characterized by specific hydrogen bonds and van der Waals contacts with amino acid residues in the binding pocket.
In another example, substituted pyrazolo[3,4-b]pyridines have been developed as potent antagonists for the A1 adenosine (B11128) receptor. ulysseus.eu The binding affinity of these compounds is influenced by the substituents on the pyrazole ring system, with some enantiomers showing nanomolar affinity. ulysseus.eu
Structure-Mechanism Relationship Studies
Understanding the relationship between the chemical structure of a pyrazole derivative and its mechanism of action is crucial for the rational design of more potent and selective compounds.
Elucidation of Interaction Sites on Biomolecules
The specific interaction sites of pyrazole derivatives on their biological targets are often elucidated through a combination of experimental techniques, including X-ray crystallography of ligand-protein complexes and site-directed mutagenesis studies. For example, in the case of kinase inhibitors, the pyrazole core often orients its substituents to interact with specific regions of the ATP-binding pocket, such as the hinge region, the DFG motif, and the gatekeeper residue.
For pyrazole-based cannabinoid CB1 receptor antagonists, the p-iodophenyl group at the 5-position has been shown to be a key feature for potent activity. nih.gov This suggests a specific hydrophobic pocket within the receptor that accommodates this group. The iodinated nature of such compounds also provides a tool for characterizing the receptor binding site in vivo using techniques like SPECT imaging. nih.gov
Computational Modeling of Ligand-Target Binding
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the binding modes of pyrazole derivatives to their biological targets. These studies provide valuable insights into the specific interactions that contribute to binding affinity and selectivity.
Molecular docking studies of pyrazole derivatives with various protein kinases, such as VEGFR-2, Aurora A, and CDK2, have been performed to understand their potential as anticancer agents. nih.gov These studies typically show the pyrazole core embedded deep within the binding pocket, forming key hydrogen bonds with backbone atoms of the hinge region. For example, docking of pyrazole derivatives into the VEGFR-2 active site revealed potential hydrogen bonding with residues like Cys919 and Asp1046. nih.gov
In a study of pyrazole hybrid chalcone (B49325) conjugates as tubulin polymerization inhibitors, molecular docking was used to establish the binding ability of these compounds to the colchicine-binding site of tubulin. mdpi.com The docking results indicated that the synthesized pyrazole derivatives could fit well within the binding site, forming hydrogen bonds with key residues like Cys-241 of the β-subunit. mdpi.com
Table 2: Examples of Computational Docking Studies of Pyrazole Derivatives
| Pyrazole Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|
| Pyrazole-conjugated moieties | VEGFR-2 | Cys919, Asp1046 | nih.gov |
| Pyrazole hybrid chalcones | Tubulin (Colchicine site) | Cys-241 | mdpi.com |
| General pyrazole derivatives | Aurora A, CDK2 | Not specified | nih.gov |
This table summarizes findings from various computational studies on pyrazole derivatives.
Pyrazole Derivatives as Research Tools in Chemical Biology
Beyond their therapeutic potential, pyrazole derivatives are valuable research tools in chemical biology. Their tunable photophysical properties and versatile chemistry allow for the development of fluorescent probes for bioimaging applications. nih.gov For instance, pyrazole-based fluorescent probes have been designed to detect specific ions, such as mercury (Hg2+), and biomolecules in living cells. nih.gov
The ability to introduce various functional groups onto the pyrazole scaffold, including photoreactive groups or affinity tags, makes them suitable for use in chemical genetics and proteomics to identify and characterize novel biological targets. The development of pyrazole-based inhibitors with high selectivity for specific enzymes or receptors allows for the precise interrogation of their roles in cellular signaling pathways. nih.govnih.gov
Design of Probes for Investigating Biological Pathways
While direct literature detailing the use of 3-bromo-1,5-dimethylpyrazole;hydrobromide as a biological probe is not extensively available, the structural motifs and reactivity of related compounds suggest its potential in this application. For instance, the analog 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is recognized as a potential probe for studying biological processes at a molecular level. The utility of such compounds in chemical biology stems from the reactive nature of the brominated alkyl or aryl group.
The bromine atom on the pyrazole ring of 3-bromo-1,5-dimethylpyrazole serves as a reactive handle for covalent modification of biological targets. cymitquimica.com This functionality can be exploited to design activity-based probes (ABPs) that form a covalent bond with a specific amino acid residue (e.g., cysteine, serine, or lysine) within the active site of an enzyme. Such a mechanism-based interaction can lead to irreversible inhibition, allowing for the identification and characterization of enzyme activity in complex biological systems. The pyrazole core itself can contribute to the binding affinity and specificity of the probe for its target protein through non-covalent interactions like hydrogen bonding and π-π stacking.
The general strategy for employing a compound like 3-bromo-1,5-dimethylpyrazole as a probe would involve its functionalization with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This would enable the visualization or isolation of the target biomolecule after the covalent interaction has occurred. The dimethylpyrazole scaffold offers a stable core for the attachment of such reporter groups, either directly or via a linker, without significantly compromising the reactivity of the bromo-substituent.
Development of New Chemical Synthons with Potential Bioactivity
The primary and well-documented application of 3-bromo-1,5-dimethylpyrazole and its isomers is as a chemical synthon in the synthesis of novel compounds with potential biological activity. The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the pyrazole ring. cymitquimica.com This versatility is crucial in the construction of compound libraries for high-throughput screening in drug discovery programs.
The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. The ability to modify the pyrazole scaffold at specific positions is therefore of significant interest. For example, research on the structural isomer 4-bromo-3,5-dimethylpyrazole has demonstrated its utility in synthesizing more complex heterocyclic systems. In one study, 4-bromo-3,5-dimethylpyrazole was reacted with allyl isothiocyanate to form an N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide intermediate. mdpi.com This intermediate was then utilized in further synthetic steps to create novel thiazole (B1198619) derivatives. mdpi.com Although this reaction led to hydrolysis back to the starting bromopyrazole under certain acidic conditions, it highlights the reactivity of the brominated pyrazole ring system in building diverse molecular architectures. mdpi.com
The following table summarizes the key reactants and products in the synthesis of a thiazole derivative using a brominated dimethylpyrazole, illustrating its role as a chemical synthon.
| Reactant 1 | Reactant 2 | Product | Application | Reference |
| 4-bromo-3,5-dimethylpyrazole | Allyl isothiocyanate | N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | Intermediate for thiazole synthesis | mdpi.com |
| N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | - | 4-bromo-3,5-dimethylpyrazole (via hydrolysis) | Starting material | mdpi.com |
Furthermore, the development of scalable processes for the preparation of related compounds like N-methyl-3-bromo-5-methyl pyrazole underscores the industrial importance of these synthons. researchgate.net Initial synthetic routes often suffer from low yields and the use of hazardous reagents. researchgate.net The optimization of these synthetic pathways to improve efficiency and yield is an active area of research, enabling the large-scale production of these valuable building blocks for the pharmaceutical industry. researchgate.net
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-bromo-1,5-dimethylpyrazole hydrobromide?
Answer: The synthesis typically involves bromination of 1,5-dimethylpyrazole using reagents like N-bromosuccinimide (NBS) or molecular bromine in acidic media. Key parameters include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-bromination).
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) or hydrobromic acid (HBr) are used to stabilize intermediates and enhance regioselectivity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) yields high-purity product .
Q. Example Table: Reaction Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NBS in HBr (0°C) | 78 | 95 | |
| Br₂ in DMF (25°C) | 65 | 90 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-bromo-1,5-dimethylpyrazole hydrobromide?
Answer:
- ¹H NMR : Peaks for methyl groups (δ ~2.3–2.6 ppm, singlet) and pyrazole ring protons (δ ~6.8–7.5 ppm, split due to coupling with bromine). Absence of vinylic protons confirms bromination at the 3-position .
- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and N-H (hydrobromide salt, ~2500–3000 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 208 (C₅H₇BrN₂⁺) with isotopic patterns confirming bromine .
Q. What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Pharmacophore Modification : The bromine atom serves as a leaving group for nucleophilic substitution, enabling synthesis of analogs with antiviral or anticancer activity .
- Enzyme Inhibition Studies : Used to probe binding sites in kinases or cytochrome P450 enzymes due to its planar structure and halogen bonding capacity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in bromination regioselectivity under varying conditions?
Answer: Conflicting reports on bromine positioning (e.g., 3- vs. 4-substitution) may arise from:
- Electrophilic directing effects : Electron-donating methyl groups influence bromine attack. DFT calculations can model transition states to predict regioselectivity .
- Solvent polarity : Polar solvents stabilize charge-separated intermediates, altering reaction pathways. Comparative kinetic studies (e.g., UV-Vis monitoring) under different solvents clarify mechanisms .
Q. Methodological Recommendation :
- Use isotopic labeling (e.g., ²H or ¹³C) to track substituent effects on reaction pathways .
Q. What computational approaches are suitable for predicting the biological activity of derivatives?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. The bromine’s van der Waals radius and hydrophobicity are critical for binding affinity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
Q. Example Table: QSAR Parameters
| Derivative | LogP | IC₅₀ (μM) | σ (Hammett) |
|---|---|---|---|
| 3-Br | 1.2 | 12.3 | +0.23 |
| 3-Cl | 0.9 | 8.7 | +0.11 |
Q. How can researchers address discrepancies in reported solubility and stability profiles?
Answer:
- Solubility : Conflicting data may stem from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous states .
- Stability : Hydrobromide salts degrade under high humidity. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products .
Q. Experimental Design :
- Compare solubility in DMSO vs. aqueous buffers (pH 1–7) to mimic physiological conditions .
Q. What strategies optimize the compound’s use in multi-step syntheses (e.g., cross-coupling reactions)?
Answer:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids. Bromine acts as a superior leaving group compared to chloride .
- Protection/Deprotection : Temporarily mask the pyrazole NH with Boc groups to prevent side reactions during alkylation .
Q. Case Study :
- Synthesis of triazolo-pyrimidine derivatives via sequential bromine substitution and cyclization achieved 85% yield .
Theoretical and Methodological Considerations
Q. How does the compound align with conceptual frameworks in halogen-bonding research?
Answer:
- Halogen Bonding : The σ-hole on bromine participates in non-covalent interactions with electron-rich partners (e.g., carbonyl oxygen). X-ray crystallography and Hirshfeld surface analysis validate these interactions .
- Theoretical Basis : Molecular electrostatic potential (MEP) maps generated via Gaussian software illustrate charge distribution driving halogen bonding .
Q. What experimental controls are critical when assessing biological activity to avoid false positives?
Answer:
- Counterion Controls : Compare hydrobromide salt vs. free base to rule out HBr-mediated cytotoxicity .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to prevent solvent interference in cell-based assays .
Q. How can researchers leverage contradictory data to refine synthetic protocols?
Answer:
- Reproducibility Studies : Replicate literature methods with minor variations (e.g., inert atmosphere vs. ambient conditions) to identify critical factors .
- Meta-Analysis : Use systematic reviews to aggregate data from PubChem, SciFinder, and peer-reviewed journals, highlighting consensus vs. outlier results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
